(R)-3-Ethylmorpholine hydrochloride
Overview
Description
(R)-3-Ethylmorpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profiles
(R)-3-Ethylmorpholine hydrochloride is an active form in various pharmacological profiles. For instance, it is involved in the inhibition of platelet aggregation induced by serotonin or in combination with ADP in platelets from various species. This compound has shown effectiveness in both in vitro and in vivo studies related to platelet aggregation, illustrating its potential in pharmacological applications (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Contraceptive Efficacy
In the realm of reproductive health, this compound was involved in a clinical trial for contraceptive efficacy. The compound demonstrated significant results with minimal side effects, indicating its potential application in contraceptive methods (Sakiz, Azadian-Boulanger, Ojasoo, & Laraque, 1976).
Chemical Synthesis
The compound has been synthesized for various applications, including as an intermediate in chemical processes. Its synthesis from Ethyl nipecotate through a series of steps including chiral separation and Boc protection highlights its utility in chemical synthesis (Jiang Jie-yin, 2015).
Chiral Analysis in Pharmaceuticals
In pharmaceutical analysis, this compound has been used in studying the chiral separation of enantiomers. It played a key role in understanding the differential activity of R- and S-enantiomers in various pharmaceuticals, indicating its significance in drug development and quality control (Ramisetti, Arnipalli, Nimmu, & Bondigalla, 2017).
Biocatalysis
The compound has been used in biocatalysis, for instance, in the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway. This application demonstrates its utility in biotechnological processes, especially in the production of intermediates for pharmaceuticals (Yang, Wang, Yang, An, Xiang, & Zhang, 2012).
Antibacterial Research
This compound has been studied for its antibacterial activity. The compound's effectiveness against bacterial growth, particularly in the case of Escherichia coli and Staphylococcus aureus, has been observed, indicating its potential in developing new antibacterial agents (Li, Liu, Wu, & Qu, 2010).
Geroprotection
In gerontology, the compound has shown potential as a geroprotector, prolonging the lifespan of certain mouse models. This suggests its application in studies related to aging and lifespan extension (Emanuel & Obukhova, 1978).
Electrophysiological Studies
Electrophysiological studies have utilized this compound to understand its effects on reflexes in humans, providing insights into its potential applications in neurological research and therapy (Guirimand, Dupont, Bouhassira, Brasseur, & Chauvin, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-3-ethylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPOPZYIIQVBQ-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733801 | |
Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218785-38-7 | |
Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.